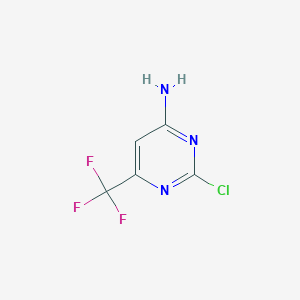

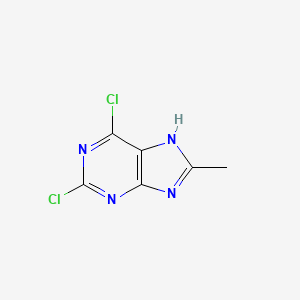

2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to bioisosterism . Another study reported the synthesis of 17 novel pyrimidine derivatives .Scientific Research Applications

Pharmaceutical Drug Development

The trifluoromethyl group in this compound is a common pharmacophore in many FDA-approved drugs. Its incorporation into drug molecules can enhance their metabolic stability, bioavailability, and binding affinity . For instance, the trifluoromethyl group can improve the lipophilicity of a drug, allowing it to pass more easily through cell membranes and reach its target.

Agrochemicals

Trifluoromethylpyridines, a class of compounds that includes 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine , are key structural motifs in active agrochemical ingredients . They are used to protect crops from pests and diseases, with the trifluoromethyl group contributing to the compounds’ effectiveness and stability.

Fungicidal Agents

This compound has been utilized in the synthesis of fungicidal agents. The presence of the trifluoromethyl group can significantly affect the fungicidal activity, optimizing the protection of crops against fungal pathogens .

PI3K Inhibitors

In cancer research, 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine derivatives have been explored as PI3K inhibitors. PI3Ks are involved in cell proliferation and survival, and their inhibition can be a potent strategy in cancer therapy .

CGRP Receptor Antagonists

Compounds containing the trifluoromethyl group have been investigated as CGRP receptor antagonists. These are potential treatments for conditions like migraines, as they can inhibit the neurotransmitter associated with pain signaling .

Synthesis of Fluorinated Compounds

The compound serves as an intermediate in the synthesis of various fluorinated organic chemicals, which have applications in medicinal chemistry, materials science, and catalysis .

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with mitochondrial complex I, leading to the inhibition of electron transport . This inhibition disrupts the energy production in cells, leading to their death.

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria by inhibiting the function of complex I . This disruption leads to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy. The specific pathways affected would depend on the cell type and the physiological context .

Pharmacokinetics

Therefore, it’s challenging to outline its impact on bioavailability. The compound’s lipophilicity and water solubility, which can influence its absorption and distribution, are reported .

Result of Action

The result of the compound’s action is the disruption of energy production within cells, leading to cell death . This makes it potentially useful in applications where the inhibition of certain cell types is desirable, such as in the treatment of diseases or in pest control .

Action Environment

The action, efficacy, and stability of 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3/c6-4-11-2(5(7,8)9)1-3(10)12-4/h1H,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOXHSQGNDLFPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20517741 |

Source

|

| Record name | 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | |

CAS RN |

85730-36-5 |

Source

|

| Record name | 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20517741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1315449.png)

![[3-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1315451.png)